
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of palladium or nickel catalysts in the cyclization reactions is common .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazoline.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Known for its use in Suzuki coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation and hydroboration reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
66166-73-2 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-12(2)13(3,4)15-11(14-12)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15) |
InChI Key |
XKIFFEQNWCPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C(N1)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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